2-Ethoxy-4-methylpenta-1,4-dien-3-one
Description
2-Ethoxy-4-methylpenta-1,4-dien-3-one is an organic compound characterized by its conjugated diene structure
Properties
CAS No. |
649570-59-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-ethoxy-4-methylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C8H12O2/c1-5-10-7(4)8(9)6(2)3/h2,4-5H2,1,3H3 |
InChI Key |
WATHKSMYQGJYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethoxy-4-methylpenta-1,4-dien-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of ethyl vinyl ether with 4-methylpent-2-en-4-one in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-Ethoxy-4-methylpenta-1,4-dien-3-one undergoes various chemical reactions due to its conjugated diene structure. Some of the key reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms involving conjugated dienes.
Mechanism of Action
The mechanism by which 2-Ethoxy-4-methylpenta-1,4-dien-3-one exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to viral proteins, inhibiting their function and preventing viral replication. The compound’s conjugated diene structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
2-Ethoxy-4-methylpenta-1,4-dien-3-one can be compared to other similar compounds, such as:
1,3-Butadiene: A simpler conjugated diene with similar reactivity but different applications.
2-Methylpenta-1,4-diene: Another conjugated diene with a similar structure but different substituents, leading to variations in reactivity and applications.
1,5-Diarylpenta-1,4-dien-3-one: A more complex diene used in the synthesis of modified curcumin analogs with potential anticancer activity.
Biological Activity
2-Ethoxy-4-methylpenta-1,4-dien-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.196 g/mol
- CAS Number : 649570-40-1
Research indicates that 2-Ethoxy-4-methylpenta-1,4-dien-3-one exhibits significant biological activity through various mechanisms:
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
- PTP1B is a key regulator in insulin signaling pathways. Inhibitors of PTP1B are being explored for their potential in treating type 2 diabetes and obesity.
- A derivative of this compound demonstrated an IC₅₀ value of 0.07 μM against PTP1B, indicating potent inhibitory activity and selectivity over other phosphatases .
- Antiproliferative Activity :
Study on Anticancer Activity
A study focused on the antiproliferative effects of thailanstatin A, a related compound, revealed that it inhibited spliceosome assembly and function, which is crucial for cancer cell proliferation. The research highlighted that modifications to the structure could enhance potency and selectivity against cancer cells .
Diabetes Research
Another significant study evaluated the impact of a series of analogs based on the bioisosteric principle. The results indicated that certain modifications led to increased membrane permeability and enhanced insulin-stimulated glucose uptake without cytotoxicity, suggesting therapeutic potential for managing diabetes .
Biological Activity Summary Table
| Activity | IC₅₀ Value | Selectivity | Notes |
|---|---|---|---|
| PTP1B Inhibition | 0.07 μM | 32-fold over TCPTP | Enhances insulin signaling |
| Antiproliferative (Cancer) | 59–320 nM | Varies by cell line | Significant effects noted in multiple studies |
| Cell Viability | N/A | No significant cytotoxicity | Observed in diabetes-related studies |
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